molecular formula C24H35N3O6S2 B2701339 4-methoxy-N-(2-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,3-dimethylbenzenesulfonamide CAS No. 868143-26-4

4-methoxy-N-(2-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,3-dimethylbenzenesulfonamide

Cat. No.: B2701339
CAS No.: 868143-26-4
M. Wt: 525.68
InChI Key: QVCBYDCUNYCRKV-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,3-dimethylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy and dimethyl groups attached to a benzene ring, as well as a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,3-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the piperazine derivative: This step involves the reaction of piperazine with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride under controlled conditions to form the sulfonyl piperazine intermediate.

    Attachment of the ethyl linker: The intermediate is then reacted with an ethylating agent to introduce the ethyl linker.

    Final coupling: The final step involves coupling the ethyl-linked intermediate with 4-methoxy-2,3-dimethylbenzenesulfonamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl groups can be reduced to thiols or sulfides under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonyl groups can produce thiols or sulfides.

Scientific Research Applications

4-methoxy-N-(2-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,3-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The piperazine moiety can interact with various receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-methoxytriphenylamine: This compound shares the methoxy group but lacks the piperazine and sulfonamide moieties.

    4,4’-dimethoxytriphenylamine: Similar in structure but with two methoxy groups and no piperazine or sulfonamide groups.

    Benzenamine, 4-methoxy-N,N-diphenyl-: Contains the methoxy group and a diphenylamine structure but lacks the piperazine and sulfonamide groups.

Uniqueness

4-methoxy-N-(2-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,3-dimethylbenzenesulfonamide is unique due to its combination of methoxy, dimethyl, piperazine, and sulfonamide groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

4-methoxy-N-[2-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,3-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O6S2/c1-17-19(3)23(9-7-21(17)32-5)34(28,29)25-11-12-26-13-15-27(16-14-26)35(30,31)24-10-8-22(33-6)18(2)20(24)4/h7-10,25H,11-16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCBYDCUNYCRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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